molecular formula C18H20N2O4 B2562539 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 692260-75-6

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B2562539
CAS No.: 692260-75-6
M. Wt: 328.368
InChI Key: OJBMBKSKNVRLHO-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,3-dimethylphenoxy group and a 2-methyl-5-nitrophenyl moiety. The compound’s structure combines electron-donating methyl groups on the phenoxy ring with a nitro group on the aniline ring, creating a balance of electronic effects.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-6-5-7-17(13(11)3)24-14(4)18(21)19-16-10-15(20(22)23)9-8-12(16)2/h5-10,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBMBKSKNVRLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Preparation of 2,3-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-(2,3-dimethylphenoxy)propanamide: This involves the reaction of 2,3-dimethylphenol with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the intermediate 2-(2,3-dimethylphenoxy)propanamide.

    Nitration of 2-methylphenylamine: This step involves the nitration of 2-methylphenylamine using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-5-nitrophenylamine.

    Coupling Reaction: Finally, the intermediate 2-(2,3-dimethylphenoxy)propanamide is coupled with 2-methyl-5-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Nitrophenyl)-3-[5-(3-Nitrophenyl)-2-Furyl]propanamide

  • Two nitro groups (on phenyl and furyl rings) vs. one nitro group in the target compound.
  • Additional nitro group increases electron-withdrawing effects, possibly altering redox properties or toxicity .

Pesticide Acetamide Derivatives (e.g., Pretilachlor, Alachlor)

  • Structural Differences :
    • Chlorine substituents (e.g., 2-chloro in pretilachlor) vs. methyl and nitro groups in the target compound .
    • Branched alkyl chains (e.g., methoxymethyl in alachlor) vs. aromatic substituents in the target.
  • Functional Implications: Chlorine enhances lipophilicity and herbicidal activity but increases environmental persistence.

N-(5-Amino-2-Methoxyphenyl)-2-(2,6-Dimethylphenoxy)propanamide

  • Structural Differences: Amino and methoxy groups replace the nitro and methyl groups on the aniline ring .
  • Implications: Amino group improves solubility but may reduce metabolic stability due to susceptibility to oxidation. Nitro group in the target compound could enhance electron-deficient character, favoring interactions with electron-rich biological targets .

Anticonvulsant Aroxyacetamides

  • Activity Context: Compounds like XVI (100% MES protection at 100 mg/kg) and VIII (75% protection) from Marona et al. (2005) share phenoxyacetamide backbones .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Potential Applications Reference
2-(2,3-Dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide C₁₈H₂₀N₂O₄ 2,3-Dimethylphenoxy, 2-methyl-5-nitro Medicinal/Agrochemical N/A
N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide C₁₉H₁₅N₃O₆ Furyl, dual nitro groups Not specified
Pretilachlor C₁₇H₂₂ClNO₂ Chlorine, propoxyethyl Herbicide
Anticonvulsant XVI (Marona et al., 2005) Not provided Aroxyacetamide backbone Anticonvulsant

Research Findings and Implications

  • Electronic Effects: The nitro group in the target compound likely enhances electrophilicity, making it a candidate for covalent binding or charge-transfer interactions in biological systems. This contrasts with amino or methoxy substituents in analogs, which prioritize hydrogen bonding .
  • Toxicity Profile: While nitro groups are associated with mutagenicity in some contexts (e.g., nitrophenyl herbicides), the dimethylphenoxy moiety may mitigate this by improving metabolic detoxification pathways .

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its anti-inflammatory and anticancer effects, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of 314.39 g/mol. The compound features a dimethylphenoxy group and a nitrophenyl moiety, which are significant for its biological activity.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. A study showed that related compounds acted as multitarget inhibitors of COX-2 and 5-LOX, leading to reduced inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, indicating that the compound triggers intrinsic apoptotic pathways .

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • Objective : To assess the apoptotic effects of the compound on breast cancer cells.
    • Method : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reductions in cell viability were observed at concentrations of 1 µM and 5 µM, with increased early and late apoptotic cell populations confirmed by Annexin V staining. Specifically, 40.4% of MCF-7 cells were apoptotic at a 5 µM concentration after 24 hours .
  • Mechanistic Insights :
    • Objective : To investigate the molecular mechanisms underlying the anticancer effects.
    • Method : Flow cytometry was employed to analyze changes in mitochondrial membrane potential.
    • Results : Treatment with the compound resulted in a significant decrease in mitochondrial membrane potential (ΔΨmΔΨ_m), correlating with apoptosis induction. For example, after treatment with 5 µM, 36.3% of MDA-MB-231 cells exhibited decreased ΔΨmΔΨ_m .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been characterized by their compliance with Lipinski’s rule of five, indicating favorable oral bioavailability. These compounds also demonstrated good solubility and stability under physiological conditions, which is crucial for therapeutic applications .

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